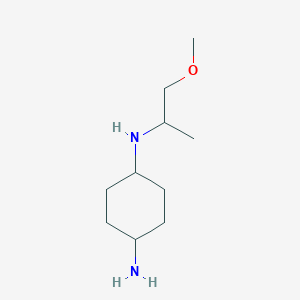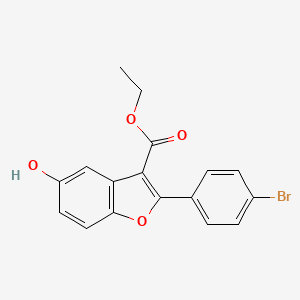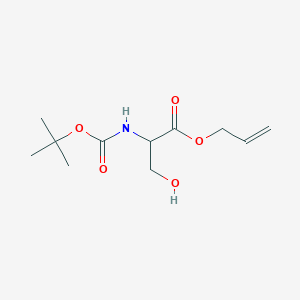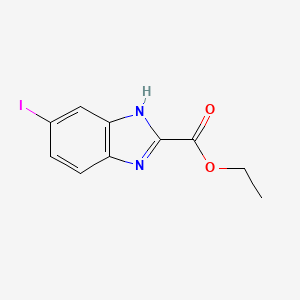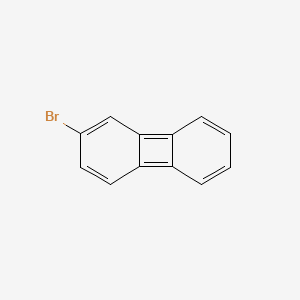![molecular formula C10H10BrFN2O4 B15334227 Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromo, fluoro, and nitro substituent on the aromatic ring, making it a highly functionalized molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate typically involves the following steps:
Nitration: The aromatic ring is nitrated to introduce the nitro group.
Halogenation: The bromo and fluoro substituents are introduced through halogenation reactions.
Amination: The nitro group is reduced to an amino group.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromo and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group yields an amino compound.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(4-Fluoro-2-nitrophenyl)amino]propanoate
- Methyl 2-[(4-Chloro-3-nitrophenyl)amino]propanoate
- Ethyl 3-[(4-Aminobenzoyl)amino]propanoate
Uniqueness
Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate is unique due to the combination of bromo, fluoro, and nitro substituents on the aromatic ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10BrFN2O4 |
|---|---|
Peso molecular |
321.10 g/mol |
Nombre IUPAC |
methyl 2-(4-bromo-3-fluoro-2-nitroanilino)propanoate |
InChI |
InChI=1S/C10H10BrFN2O4/c1-5(10(15)18-2)13-7-4-3-6(11)8(12)9(7)14(16)17/h3-5,13H,1-2H3 |
Clave InChI |
ZIDVAYSJHBHNMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)NC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


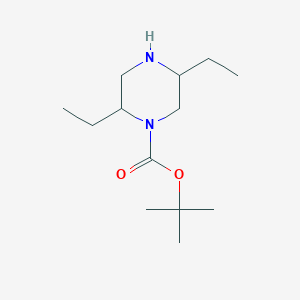
![8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15334156.png)
![2,5-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B15334168.png)
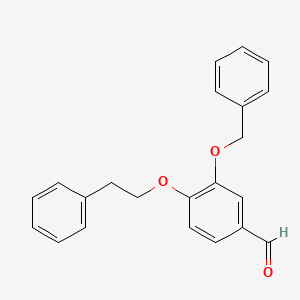

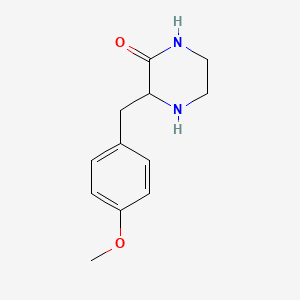
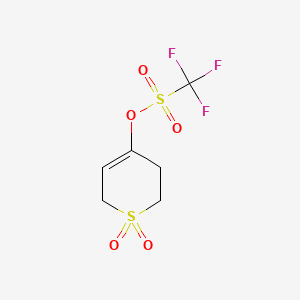
![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)
